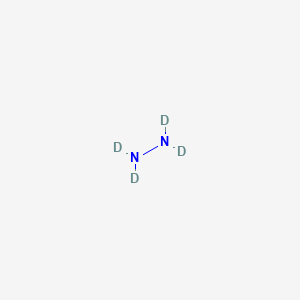

HYDRAZINE-D4

Katalognummer B089299

Molekulargewicht: 36.07 g/mol

InChI-Schlüssel: OAKJQQAXSVQMHS-JBISRTOLSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07767721B2

Procedure details

70 ml of purified water was added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2 ml of 64 wt % hydrazine hydrate while stirring at 60° C. so as to give a molar ratio of hydrazine to copper acetate of 0.9, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 50 nm and 180 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 95 nm.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].O.[NH2:11][NH2:12]>O>[NH2:11][NH2:12].[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7] |f:0.1.2,3.4,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Step Two

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring at 60° C. so as

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07767721B2

Procedure details

70 ml of purified water was added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2 ml of 64 wt % hydrazine hydrate while stirring at 60° C. so as to give a molar ratio of hydrazine to copper acetate of 0.9, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 50 nm and 180 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 95 nm.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].O.[NH2:11][NH2:12]>O>[NH2:11][NH2:12].[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7] |f:0.1.2,3.4,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Step Two

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring at 60° C. so as

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07767721B2

Procedure details

70 ml of purified water was added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2 ml of 64 wt % hydrazine hydrate while stirring at 60° C. so as to give a molar ratio of hydrazine to copper acetate of 0.9, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 50 nm and 180 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 95 nm.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].O.[NH2:11][NH2:12]>O>[NH2:11][NH2:12].[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7] |f:0.1.2,3.4,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Step Two

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring at 60° C. so as

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07767721B2

Procedure details

70 ml of purified water was added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2 ml of 64 wt % hydrazine hydrate while stirring at 60° C. so as to give a molar ratio of hydrazine to copper acetate of 0.9, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 50 nm and 180 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 95 nm.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].O.[NH2:11][NH2:12]>O>[NH2:11][NH2:12].[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7] |f:0.1.2,3.4,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Step Two

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring at 60° C. so as

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |